Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate
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Overview
Description
Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as tert-butyl(dimethyl)silyl chloride, and reagents like imidazole in solvents like methylene chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-methylphenyl)propanoate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C17H33NO3Si |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C17H33NO3Si/c1-16(2,3)21-15(19)18-12-9-10-14(18)11-13-20-22(7,8)17(4,5)6/h9-10,14H,11-13H2,1-8H3 |
InChI Key |
WKGKTCPFFBHXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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